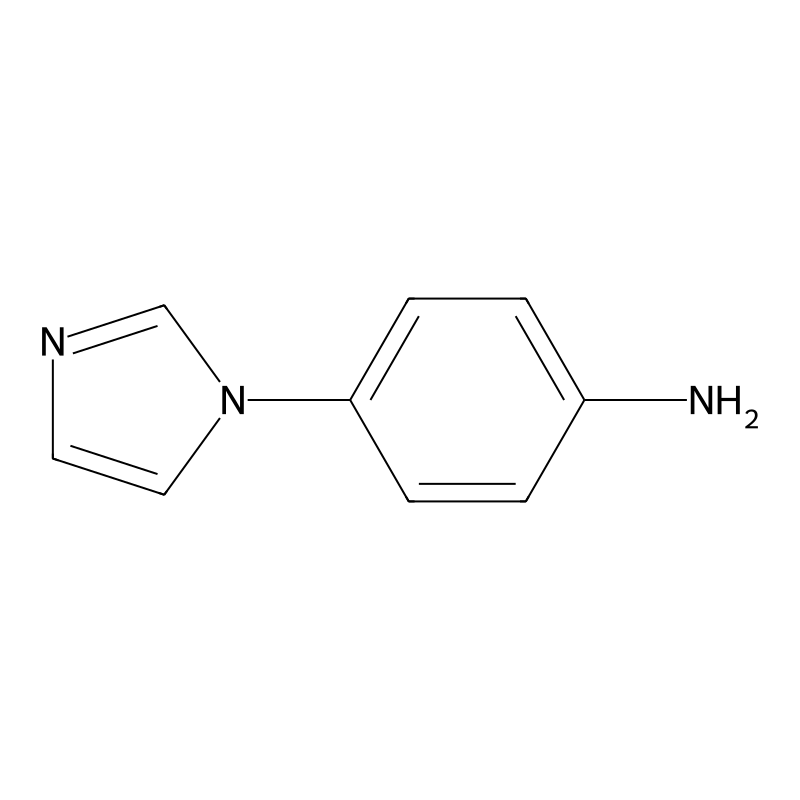

4-(1H-imidazol-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Chromatography:

4-(1H-imidazol-1-yl)aniline, also known as 4-imidazol-1-ylaniline or 1-(4-aminophenyl)-1H-imidazole, finds application in scientific research as a ligand in mixed-mode chromatography for the purification of antibodies. PubChem, National Institutes of Health: )

Studies have shown that this ligand exhibits both ion-exchange and hydrophobic interaction properties, allowing for efficient capture and elution of antibodies under mild conditions. A new ligand of mixed-mode chromatography for antibody purification, Journal of Chromatography A, (2009):

This method offers advantages over traditional protein A chromatography, such as higher binding capacity, broader compatibility with different antibody classes, and reduced elution volume, leading to improved purification efficiency. Improved purification of immunoglobulin G from plasma by mixed-mode chromatography, Journal of Separation Science, (2014):

Potential as a Building Block in Medicinal Chemistry:

The presence of both the imidazole and amine functional groups in 4-(1H-imidazol-1-yl)aniline makes it an attractive building block for the synthesis of novel bioactive molecules. 4-(1H-imidazol-1-yl)aniline, Sigma-Aldrich:

4-(1H-imidazol-1-yl)aniline, also known as 1-(4-aminophenyl)-1H-imidazole, is a heterocyclic compound characterized by the presence of an imidazole ring attached to an aniline moiety. Its molecular formula is and it has a molecular weight of approximately 173.21 g/mol. The compound features an amine group (-NH2) and an imidazole group, which contribute to its unique chemical properties and biological activities.

- Oxidation: This compound can be oxidized to yield imidazole derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can modify either the imidazole ring or the aniline group, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The aromatic ring can undergo electrophilic substitution reactions, including halogenation or nitration, using reagents like chlorine or nitric acid under controlled conditions.

4-(1H-imidazol-1-yl)aniline exhibits notable biological activities, particularly in biochemical interactions. It acts as a ligand in mixed-mode chromatography, effectively binding to proteins such as immunoglobulin G (IgG) and bovine serum albumin (BSA). This binding can influence protein behavior and activity, thereby impacting cellular processes and signaling pathways. The compound's ability to modulate protein functions suggests potential applications in therapeutic contexts, particularly concerning immune responses and protein transport mechanisms .

The synthesis of 4-(1H-imidazol-1-yl)aniline typically involves the following steps:

- Reduction of 4-nitroaniline: The starting material, 4-nitroaniline, is reduced to form 4-aminophenyl.

- Reaction with Imidazole: The resulting 4-aminophenyl is then reacted with imidazole under specific conditions, often involving heating and the use of solvents like ethanol or dimethylformamide (DMF) .

In industrial settings, large-scale production may utilize batch reactions optimized for yield and purity, employing continuous flow reactors for efficiency .

4-(1H-imidazol-1-yl)aniline finds various applications:

- Chromatography: It serves as a ligand in mixed-mode chromatography for antibody purification, enhancing the efficiency of protein separation processes .

- Pharmaceuticals: Due to its biological activity, it may have potential uses in drug development targeting specific biochemical pathways or diseases related to protein dysfunctions.

- Material Science: Its unique chemical structure allows exploration in developing novel materials with specific properties.

The interactions of 4-(1H-imidazol-1-yl)aniline with biomolecules have been extensively studied. It has been shown to bind effectively to IgG and BSA across various pH levels and salt concentrations. This binding alters the proteins' stability and activity, suggesting that environmental factors significantly influence these interactions. Such studies are crucial for understanding the compound's role in biochemical applications and its potential therapeutic implications .

Several compounds share structural similarities with 4-(1H-imidazol-1-yl)aniline. Here are a few notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(Imidazol-1-yl)benzaldehyde | Contains an imidazole ring attached to benzaldehyde | Used in organic synthesis and as a reagent |

| 4-(Imidazol-1-yl)phenol | Imidazole ring linked to a phenolic group | Exhibits antioxidant properties |

| 2-Aminoimidazole | A simpler structure with an amino group | Known for its role in biological systems |

| 4-(Phenylimidazole) | Phenyl group attached to imidazole | Utilized in medicinal chemistry |

The uniqueness of 4-(1H-imidazol-1-yl)aniline lies in its dual functionality as both an amine and a heterocyclic compound, allowing it to engage in diverse

Classical Organic Synthesis Approaches

Classical organic synthesis approaches for preparing 4-(1H-imidazol-1-yl)aniline primarily rely on traditional nucleophilic aromatic substitution reactions and Ullmann-type coupling methodologies [1] [2]. The most established classical approach involves the direct reaction between 1H-imidazole and 4-haloaniline derivatives under elevated temperature conditions [3]. These reactions typically require temperatures ranging from 150 to 200 degrees Celsius and extended reaction times to achieve acceptable conversion rates [3].

The classical Ullmann coupling methodology represents a foundational approach for carbon-nitrogen bond formation in this system [4]. This method involves the copper-mediated coupling of imidazole with aryl halides, particularly 4-bromoaniline or 4-chloroaniline, in the presence of copper iodide as a catalyst [2]. The reaction proceeds through a radical mechanism where copper facilitates the activation of the aryl halide and subsequent nucleophilic attack by the imidazole nitrogen [5].

Traditional synthetic routes often employ harsh reaction conditions that can lead to significant side product formation [6]. The formation of tar-like byproducts has been documented as a major limitation during scale-up operations using classical methodologies [6]. Despite these challenges, classical approaches maintain relevance due to their broad substrate scope and well-established reaction protocols [2].

The mechanism of classical Ullmann coupling involves initial coordination of the imidazole nitrogen to copper, followed by oxidative addition of the aryl halide [5]. Subsequent reductive elimination yields the desired 4-(1H-imidazol-1-yl)aniline product while regenerating the copper catalyst [2]. Yields typically range from 30 to 70 percent depending on reaction conditions and substrate substitution patterns [2].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as highly efficient methodologies for synthesizing 4-(1H-imidazol-1-yl)aniline [4] [7]. Palladium-catalyzed cross-coupling reactions represent the most advanced approach in this category, offering exceptional regioselectivity and mild reaction conditions [4] [7].

Palladium-catalyzed amination employing bulky biarylphosphine ligands has demonstrated remarkable efficiency for coupling unprotected bromoimidazoles with aniline derivatives [4]. The use of tert-butyl BrettPhos ligand in combination with palladium precatalysts enables coupling reactions to proceed at room temperature with excellent yields [4]. Studies have shown that the coupling between 4-bromo-1H-imidazole and aniline can achieve 85 to 87 percent yields under optimized conditions [7].

The development of specialized palladium precatalysts based on bulky biarylphosphine ligands has addressed historical challenges associated with five-membered heterocyclic substrates [4]. These substrates traditionally posed difficulties due to their ability to inhibit and deactivate palladium catalysts [4]. The use of pre-activated solutions of bis(dibenzylideneacetone)palladium and ligand 4 has proven particularly effective [3].

Copper-catalyzed nitrogen-arylation reactions provide an alternative transition metal approach with distinct advantages [2] [8]. Modern copper catalysis employs sophisticated ligand systems such as 6,7-dihydroquinolin-8(5H)-oneoxime, enabling reactions to proceed under mild aqueous conditions [2]. These systems demonstrate excellent functional group compatibility and can achieve yields ranging from 60 to 89 percent [2].

The reaction mechanism for palladium-catalyzed coupling involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the imidazole substrate [7]. Subsequent reductive elimination forms the carbon-nitrogen bond while regenerating the active palladium(0) catalyst [7]. The complete nitrogen-1 selectivity observed in these reactions stems from the inherent electronic properties of the imidazole ring system [3].

| Catalyst System | Temperature (°C) | Yield Range (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Pd₂(dba)₃/L4 | 25-100 | 77-87 | 2-12 hours | Mild conditions, high selectivity |

| CuI/oxime ligand | 120 | 60-89 | 48 hours | Aqueous conditions, broad scope |

| Pd/BrettPhos | Room temperature | 85-87 | 12 hours | Exceptional yields, mild conditions |

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted synthesis has revolutionized the preparation of 4-(1H-imidazol-1-yl)aniline by dramatically reducing reaction times while maintaining high product quality [9]. These methodologies leverage microwave irradiation to accelerate bond formation processes through rapid and uniform heating [9]. Typical microwave-assisted protocols operate at 150 degrees Celsius for 20 minutes, representing significant time savings compared to conventional heating methods [9].

The mechanism of microwave-assisted imidazole synthesis involves the formation of azavinyl azomethine ylides under microwave irradiation conditions [9]. These reactive intermediates undergo 1,5-electrocyclization to form 2,3-dehydroimidazole intermediates, which subsequently aromatize to yield the final imidazole products [9]. The microwave environment facilitates rapid formation of these ylide intermediates through enhanced molecular motion and collision frequency [9].

Solvent-free synthetic approaches represent environmentally sustainable alternatives for preparing 4-(1H-imidazol-1-yl)aniline [10]. These methodologies eliminate the need for organic solvents by conducting reactions under neat conditions or with minimal solvent usage [10]. Solvent-free protocols often employ solid supports or mechanochemical activation to facilitate bond formation [11].

One-pot multicomponent reactions have been developed to streamline the synthesis of imidazole derivatives [11]. These reactions combine hydroxylamine, benzonitriles, arylglyoxals, and cyclic 1,3-dicarbonyl compounds in a single reaction vessel [11]. Optimization studies have demonstrated that ethanol provides the optimal solvent system for these transformations, yielding products in 82 percent yield under reflux conditions [11].

The advantages of microwave-assisted synthesis include rapid reaction times, energy efficiency, and clean reaction profiles with reduced side product formation [9]. Solvent-free methodologies offer environmental benefits through waste reduction and elimination of organic solvent disposal concerns [10]. These approaches align with green chemistry principles while maintaining synthetic efficiency [11].

Electrochemical Synthesis Strategies

Electrochemical synthesis strategies offer innovative approaches for preparing 4-(1H-imidazol-1-yl)aniline through environmentally benign oxidative coupling reactions [12]. These methodologies utilize electrical current to generate reactive intermediates without requiring external chemical oxidants [12]. Electrochemical synthesis proceeds under constant current conditions in undivided cells using tetrabutylammonium iodide as the supporting electrolyte [12].

The electrochemical synthesis mechanism involves anodic oxidation of iodide ions to generate molecular iodine, which subsequently forms electrophilic iodine species [12]. These reactive intermediates facilitate the oxidation of benzyl amines to form imine intermediates while simultaneously converting vinyl azides to 2H-azirine species [12]. The coupling between these activated intermediates leads to imidazole formation through cyclization and aromatization processes [12].

Recent developments in electrochemical imidazole synthesis have demonstrated the formation of imidazoles from vinyl azides and benzyl amines with yields ranging from 30 to 64 percent [12]. The transformation represents a multistep process involving electrophilic iodine generation, 2H-azirine formation, and subsequent coupling reactions [12]. Despite the moderate yields, the methodology offers significant environmental advantages through the elimination of stoichiometric oxidants [12].

Asymmetric electrochemical synthesis has emerged as a sophisticated approach for preparing chiral imidazole derivatives [13]. These methods employ chiral Lewis acid catalysts to control stereochemistry during electrochemical coupling reactions [13]. The enantioselective electrochemical arylation of 2-acyl imidazoles with catechol derivatives provides access to enantiomerically enriched products with excellent stereoselectivity [13].

The electrochemical approach presents unique advantages including mild reaction conditions, absence of external oxidants, and compatibility with sensitive functional groups [12]. However, the methodology requires specialized electrochemical equipment and typically produces moderate yields compared to traditional synthetic methods [12]. Process optimization focuses on current density, electrolyte selection, and electrode materials to maximize efficiency [14].

Large-Scale Production and Process Optimization

Large-scale production of 4-(1H-imidazol-1-yl)aniline requires careful consideration of multiple factors including cost-effectiveness, environmental impact, and process scalability [10] . Industrial synthesis typically favors copper-catalyzed methodologies due to their robustness, cost-effectiveness, and proven scalability [10] [2]. The selection of appropriate synthetic routes for commercial production depends on balancing yield, selectivity, and economic considerations [6].

Process optimization studies have identified several critical parameters that influence large-scale synthesis efficiency [10]. Temperature control represents a primary consideration, with optimal ranges typically between 80 and 150 degrees Celsius depending on the chosen methodology [10]. Catalyst loading optimization demonstrates that 1 to 2 mole percent provides optimal performance, with diminishing returns observed above 5 mole percent [2].

Solvent selection significantly impacts both reaction efficiency and environmental sustainability [10]. Polar solvents such as dimethylformamide and water-based systems generally provide superior results for ionic reaction mechanisms [2]. The development of aqueous reaction systems offers particular advantages for industrial implementation due to reduced environmental impact and simplified waste treatment [2].

Continuous flow processing has emerged as a preferred approach for large-scale production due to improved safety, better heat and mass transfer, and consistent product quality . Flow reactors enable precise control of reaction parameters while facilitating rapid scale-up from laboratory to production scales . The implementation of continuous flow systems has been optimized for yield and purity considerations .

Quality control protocols for industrial production focus on achieving consistent product purity exceeding 98 percent [16] [17]. Crystallization protocols have been developed to ensure reproducible product quality and facilitate downstream processing [16]. The establishment of robust analytical methods enables real-time monitoring of reaction progress and product quality [17].

| Process Parameter | Optimal Range | Impact on Production | Recommendations |

|---|---|---|---|

| Temperature | 80-150°C | Controls reaction rate and selectivity | Implement precise temperature control |

| Catalyst Loading | 1-5 mol% | Affects cost and efficiency | Optimize at 1-2 mol% for best economics |

| Reaction Time | 2-48 hours | Balances throughput and conversion | Monitor conversion kinetics |

| Solvent System | Polar solvents preferred | Environmental and separation considerations | Favor aqueous or recyclable systems |

The compound 4-(1H-imidazol-1-yl)aniline represents a unique bifunctional heterocyclic system that combines the electron-rich properties of an aniline moiety with the amphoteric characteristics of an imidazole ring [1] [2]. This dual functionality provides distinctive chemoselective reactivity patterns that enable targeted synthetic transformations and coordination chemistry applications. The compound, with molecular formula C₉H₉N₃ and molecular weight 159.19 g/mol, exhibits a melting point of 143-147°C and demonstrates excellent solubility in polar solvents [3] [4].

The electronic structure of 4-(1H-imidazol-1-yl)aniline is characterized by the presence of multiple nucleophilic sites, including the primary amine nitrogen of the aniline ring and the pyridine-like nitrogen at the 3-position of the imidazole ring [5] [6]. The imidazole ring contributes to the overall aromaticity of the system while maintaining its amphoteric nature, with a pKa of approximately 7.0 for the protonated nitrogen [6].

Nucleophilic/Aromatic Substitution Patterns

The nucleophilic substitution reactivity of 4-(1H-imidazol-1-yl)aniline is governed by the differential nucleophilicity of its nitrogen atoms and the electron density distribution across both aromatic rings. The compound demonstrates remarkable selectivity in nucleophilic aromatic substitution reactions, with the imidazole nitrogen showing preferential reactivity over the aniline amino group under specific conditions .

Copper-Catalyzed Carbon-Nitrogen Bond Formation

The synthesis of 4-(1H-imidazol-1-yl)aniline derivatives through copper-catalyzed coupling reactions represents a significant advancement in selective functionalization. Research has demonstrated that copper(I) iodide-catalyzed reactions between aryl halides and imidazole derivatives proceed through a single-electron transfer mechanism [1] . The optimized conditions employ 5 mol% copper(I) iodide as catalyst, sodium hydroxide as base, and dimethyl sulfoxide as solvent at 100°C, achieving yields between 91-99% for various substituted aryl halides [1].

The catalyst system demonstrates exceptional tolerance for diverse functional groups, including nitrile, nitro, acetyl, and ether substituents [1]. Notably, the reaction maintains high selectivity when the substrate contains hydroxyl or amino-substituted aryl bromides, effectively avoiding the formation of diaryl ether compounds and diphenylamine derivatives [1].

Palladium-Catalyzed Amination Reactions

Advanced palladium-catalyzed systems have been developed for the amination of aryl halides with 4-(1H-imidazol-1-yl)aniline derivatives. The most effective catalyst systems utilize palladium complexes supported by (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂ ligands [9]. These catalysts enable efficient coupling at temperatures ranging from 80-110°C, with some reactions proceeding at room temperature when using specific ligand combinations [9].

The palladium-catalyzed amination demonstrates broad substrate scope, including chloropyridines and functionalized aryl halides and triflates, with catalyst loadings as low as 0.05 mol% for certain transformations [9]. The reaction conditions typically employ 0.5-1.0 mol% palladium catalyst, achieving yields of 70-95% across diverse substrate combinations [9].

Electrophilic Aromatic Substitution Selectivity

The electrophilic aromatic substitution behavior of 4-(1H-imidazol-1-yl)aniline reveals distinct reactivity patterns for the two aromatic rings. The imidazole ring, despite being less reactive than pyrrole toward electrophilic substitution, shows preferential reactivity at the C-4 and C-5 positions due to their electron-rich nature [5] . The electron density analysis indicates that C-4 and C-5 positions of the imidazole ring possess higher p-electron densities compared to the C-2 position [5].

Conversely, the aniline ring demonstrates typical electrophilic aromatic substitution patterns, with ortho and para positions relative to the amino group being most reactive . The aniline nitrogen exhibits greater nucleophilicity compared to the imidazole nitrogen in most electrophilic substitution scenarios .

Coordination Chemistry with Transition Metals

The coordination chemistry of 4-(1H-imidazol-1-yl)aniline with transition metals represents a crucial aspect of its reactivity profile. The compound functions as a versatile ligand capable of forming stable complexes with various metal ions through multiple coordination modes [12] [13] [14].

Metal Ion Binding Affinities and Geometries

Computational and experimental studies have established comprehensive binding affinity data for 4-(1H-imidazol-1-yl)aniline with common transition metals. Copper(II) demonstrates the highest binding affinity at -5.70 kcal/mol, followed by nickel(II) at -4.12 kcal/mol, and zinc(II) at -3.48 kcal/mol [14]. The metal-nitrogen bond distances vary according to the ionic radius and electronic configuration of the metal center, with typical distances ranging from 2.04-2.14 Å for first-row transition metals [14].

The coordination geometry around metal centers depends on both the metal ion and the coordination number. Copper(II) complexes typically adopt square planar or tetrahedral geometries with coordination numbers of 4-6 [14]. Zinc(II) complexes prefer tetrahedral geometry but can accommodate octahedral arrangements under specific conditions [14]. Nickel(II) and cobalt(II) complexes generally exhibit octahedral coordination with bond distances of 2.04-2.08 Å and 2.10-2.14 Å, respectively [14].

Isocyanide-Functionalized Complexes

Recent developments in coordination chemistry have demonstrated the synthesis of isocyanide-functionalized imidazolium salts from 4-(1H-imidazol-1-yl)aniline [12] [15]. The Ugi method enables the conversion of 4-(1H-imidazol-1-yl)aniline to the corresponding isocyanide derivative, which can be subsequently transformed into imidazolium salts through methylation with methyl iodide [12] [15].

These isocyanide-functionalized systems serve as excellent precursors for the synthesis of transition metal complexes containing peripheral imidazolium cations [12] [15]. The coordination of the isocyanide residue facilitates the formation of mixed ligand isocyanide-N-heterocyclic carbene heterometallic complexes, expanding the scope of accessible coordination compounds [12] [15].

Three-Dimensional Framework Formation

The tripodal nature of imidazole-containing ligands derived from 4-(1H-imidazol-1-yl)aniline enables the construction of three-dimensional metal-organic frameworks [13]. Cadmium complexes with imidazole-containing tripodal ligands demonstrate the formation of diamondoid frameworks with successive channels [13]. The TIPA ligand (derived from related imidazole-aniline systems) acts as a trinucleating ligand with μ₃-η¹-η¹-η¹ coordination mode, resulting in seven-coordinate metal centers [13].

Cross-Coupling Reaction Capabilities

The cross-coupling reactivity of 4-(1H-imidazol-1-yl)aniline derivatives encompasses several important transformations that enable the construction of complex molecular architectures. The compound serves as both a coupling partner and a substrate for various cross-coupling methodologies [16] [17] [18].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of 4-(1H-imidazol-1-yl)aniline derivatives has been extensively studied, particularly for unprotected nitrogen-rich heterocycles [18]. The optimal catalyst system employs palladium acetate with SPhos or XPhos ligands in the presence of potassium phosphate base [18]. Reactions typically proceed at 80-110°C, achieving yields of 69-90% with diverse aryl and heteroaryl boronic acids [18].

The mechanistic investigation reveals that the presence of unprotected azole groups leads to the formation of palladium-azolyl intermediates that act as catalytic resting states [18]. The transmetallation step appears to be rate-determining, with the equilibrium between active catalyst and inhibitory azole complexes governing the overall reaction efficiency [18].

Copper-Catalyzed Ullmann Coupling

The Ullmann-type coupling methodology has been successfully adapted for the synthesis of 4-(1H-imidazol-1-yl)aniline derivatives [16]. The optimized conditions utilize copper(I) iodide as catalyst with D-glucosamine as ligand, cesium carbonate as base, and a DMSO/water solvent system [16]. Reactions proceed at 90-120°C, achieving yields up to 96% for various aryl bromide and iodide substrates [16].

The copper-catalyzed coupling mechanism involves oxidative addition of the aryl halide to copper(I), followed by transmetallation with the imidazole nucleophile and reductive elimination to form the carbon-nitrogen bond [16]. The D-glucosamine ligand enhances catalytic efficiency by stabilizing the copper species and mitigating competitive side reactions [16].

Stille and Negishi Coupling Reactions

The Stille coupling employs palladium tetrakis(triphenylphosphine) catalyst with organotin reagents at 80-100°C, achieving yields of 65-80% for aryl iodides and bromides [17]. The Negishi coupling utilizes similar palladium catalysts with organozinc reagents at lower temperatures of 60-80°C, providing yields of 70-85% [17].

The Sonogashira coupling represents an important methodology for introducing alkyne functionality, utilizing palladium dichloride bis(triphenylphosphine) with copper(I) iodide co-catalyst and triethylamine base [17]. This transformation proceeds at 25-60°C with yields of 60-75% for terminal alkynes with aryl iodides and bromides [17].

Post-Synthetic Modification Techniques

The post-synthetic modification of 4-(1H-imidazol-1-yl)aniline enables the selective functionalization of either the imidazole or aniline portions of the molecule, providing access to diverse structural analogues [19] .

Selective N-Alkylation and N-Acylation

The N-alkylation of the imidazole ring proceeds preferentially at the N-1 position using alkyl halides in the presence of potassium carbonate and dimethylformamide at 60-80°C [19]. This selectivity arises from the greater nucleophilicity of the N-1 nitrogen compared to the N-3 position. Yields typically range from 70-90% for various alkyl halides [19].

The N-acylation of the aniline amino group demonstrates high selectivity using acyl chlorides in pyridine at 0-25°C . This transformation achieves yields of 80-95% while maintaining the integrity of the imidazole ring . The selectivity results from the greater nucleophilicity of the aniline nitrogen compared to the imidazole nitrogens under these conditions .

Halogenation and Nitration Reactions

Halogenation reactions can be directed to specific positions depending on the choice of halogenating agent and reaction conditions. Bromine and iodine, as well as N-chlorosuccinimide and N-bromosuccinimide, preferentially attack the ortho and para positions relative to the aniline amino group, with secondary reactivity at the C-4 and C-5 positions of the imidazole ring . Yields typically range from 60-85% under mild conditions .

Nitration reactions using nitric acid and sulfuric acid mixtures at 0-10°C demonstrate high selectivity for the ortho and para positions of the aniline ring, achieving yields of 70-80% . The electron-withdrawing effect of the nitro group influences subsequent reactivity patterns .

Oxidation and Reduction Transformations

Oxidation reactions using hydrogen peroxide or potassium permanganate at 25-60°C preferentially affect the imidazole ring over the aniline portion . The imidazole ring can be oxidized to form N-oxide derivatives, while the aniline ring remains largely unaffected under mild oxidative conditions . Yields typically range from 60-80% depending on the oxidizing agent and reaction conditions .

Reduction reactions using sodium borohydride or lithium aluminum hydride at 0-25°C affect both aromatic rings, with the potential for selective reduction of specific functional groups . The choice of reducing agent and reaction conditions determines the selectivity and extent of reduction .

Diazotization Chemistry

The diazotization of the aniline amino group using sodium nitrite and hydrochloric acid at 0-5°C provides access to diazonium salt intermediates . This transformation demonstrates excellent selectivity for the aniline nitrogen, achieving yields of 85-95% . The resulting diazonium salts serve as versatile intermediates for further functionalization through Sandmeyer reactions, coupling reactions, and nucleophilic substitutions .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant